Dextrorphan-d3 Tartrate Salt
Dextrorphan-d3 Tartrate Salt
Levorphanol Tartrate is the tartrate salt form of levorphanol, a synthetic phenanthrene with potent opioid analgesic activity. Levorphanol tartrate mimics the actions of endogenous peptides at CNS opioid receptors, thereby producing the characteristic morphine-like effects on the mu-opioid receptor, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence.
A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection.
See also: Levorphanol (has active moiety).
A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection.
See also: Levorphanol (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
125-72-4
VCID:
VC0533001
InChI:
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1
SMILES:
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C21H29NO7
Molecular Weight:
407.5 g/mol
Dextrorphan-d3 Tartrate Salt
CAS No.: 125-72-4
Cat. No.: VC0533001
Molecular Formula: C21H29NO7
Molecular Weight: 407.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Levorphanol Tartrate is the tartrate salt form of levorphanol, a synthetic phenanthrene with potent opioid analgesic activity. Levorphanol tartrate mimics the actions of endogenous peptides at CNS opioid receptors, thereby producing the characteristic morphine-like effects on the mu-opioid receptor, including analgesia, euphoria, sedation, respiratory depression, miosis, bradycardia and physical dependence. A narcotic analgesic that may be habit-forming. It is nearly as effective orally as by injection. See also: Levorphanol (has active moiety). |
|---|---|
| CAS No. | 125-72-4 |
| Molecular Formula | C21H29NO7 |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
| Standard InChI | InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
| Standard InChI Key | RWTWIZDKEIWLKQ-IWWMGODWSA-N |
| Isomeric SMILES | CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
| Appearance | Solid powder |
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